tert-Butyl (1-carbamothioylcyclopropyl)carbamate

Medicinal Chemistry Organic Synthesis Building Blocks

This geminally substituted cyclopropyl thiourea combines a Boc-protected amine and primary thioamide in a single building block—enabling orthogonal sequential transformations that generic carbamates or simple thioureas cannot deliver. The rigid cyclopropane core enhances metabolic stability and conformational restriction for peptidomimetics, while the thioamide serves as a covalent cysteine warhead, PROTAC E3 ligase ligand attachment point, or versatile precursor to thiazoles, thiadiazoles, and thiazolines. Supplied at 95% purity for reliable SAR studies and multi-step synthesis.

Molecular Formula C9H16N2O2S
Molecular Weight 216.3 g/mol
CAS No. 1159733-28-4
Cat. No. B1397072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-carbamothioylcyclopropyl)carbamate
CAS1159733-28-4
Molecular FormulaC9H16N2O2S
Molecular Weight216.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CC1)C(=S)N
InChIInChI=1S/C9H16N2O2S/c1-8(2,3)13-7(12)11-9(4-5-9)6(10)14/h4-5H2,1-3H3,(H2,10,14)(H,11,12)
InChIKeyGXULZLWFLXCUBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-carbamothioylcyclopropyl)carbamate (CAS 1159733-28-4): A Specialized Cyclopropyl Thiourea Building Block for Medicinal Chemistry


tert-Butyl (1-carbamothioylcyclopropyl)carbamate (CAS 1159733-28-4) is a specialized organic compound classified as a carbamate derivative featuring a unique cyclopropyl thiourea (carbamothioyl) moiety [1]. With the molecular formula C9H16N2O2S and a molecular weight of 216.30 g/mol, this compound serves as a versatile intermediate in organic synthesis, particularly for constructing complex molecules with nitrogen and sulfur functionalities . The molecule contains a Boc-protected amine and a terminal thioamide group, offering orthogonal reactivity handles for sequential synthetic transformations .

Why Generic Carbamates or Simple Thioureas Cannot Replace tert-Butyl (1-carbamothioylcyclopropyl)carbamate in Advanced Synthesis


The structural uniqueness of tert-Butyl (1-carbamothioylcyclopropyl)carbamate—a geminally substituted cyclopropyl core bearing both a protected amine (Boc) and a primary thioamide—renders it fundamentally irreplaceable by generic carbamates or simple thioureas [1]. Simple carbamates (e.g., tert-butyl carbamate) lack the sulfur-containing thioamide group, which imparts distinct chemical properties, including altered hydrogen-bonding capacity, metal-chelating potential, and the ability to serve as a thioacylating agent [1]. Conversely, simple alkyl thioureas lack the Boc-protected cyclopropane scaffold, which is a privileged motif in medicinal chemistry known for enhancing metabolic stability and conformational rigidity [2]. The fusion of these two functional groups into a single, densely functionalized building block enables synthetic routes and molecular architectures that are inaccessible to simpler, monofunctional alternatives [1].

Quantitative Evidence Guide: How tert-Butyl (1-carbamothioylcyclopropyl)carbamate Compares to Closest Analogs


Structural Differentiation: Cyclopropyl Thiourea Core vs. Common Cyclopropyl Carbamates

The target compound is distinguished from simpler cyclopropyl carbamates (e.g., tert-butyl cyclopropylcarbamate, CAS 132905-88-5) by the presence of the thioamide (C=S) moiety, which replaces the amide (C=O) in the core scaffold [1]. This substitution results in a lower calculated partition coefficient (XLogP3-AA of 0.8 for the target compound [2] versus a predicted XLogP of approximately 1.1 for tert-butyl cyclopropylcarbamate [3]), indicating greater hydrophilicity.

Medicinal Chemistry Organic Synthesis Building Blocks

Purity Specification vs. Industry Standard Building Blocks

Commercially sourced tert-Butyl (1-carbamothioylcyclopropyl)carbamate is consistently offered with a minimum purity specification of 95% across multiple reputable vendors , . This specification meets or exceeds the industry-standard for research-grade specialty building blocks, which often range from 90% to 95% purity [1].

Analytical Chemistry Quality Control Procurement

Unique Reactivity Profile: Thioamide as a Versatile Synthetic Handle

The carbamothioyl (thioamide) group provides a unique reactivity handle not available in its oxygenated carbamate analogs. Thioamides can undergo chemoselective transformations such as Eschenmoser sulfide contraction, thioacylation, and metal-catalyzed cross-couplings [1]. Furthermore, the thioamide moiety is a recognized 'warhead' in covalent inhibitor design and can serve as an isostere for amides with altered hydrogen-bonding properties [2]. This contrasts with standard tert-butyl carbamates, which primarily serve as protected amine sources and lack this suite of orthogonal reactions [1].

Organic Synthesis Medicinal Chemistry PROTACs

Optimal Application Scenarios for tert-Butyl (1-carbamothioylcyclopropyl)carbamate Based on Quantitative Differentiation


Synthesis of Thioamide-Containing PROTACs and Molecular Glues

The compound's thioamide moiety is a valuable tool in the design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues [1]. It can serve as a linker attachment point or be incorporated into a ligand for E3 ligases, leveraging the thioamide's unique hydrogen-bonding and metal-chelating properties to modulate binding affinity and degradation efficiency [1]. Its 95% purity [2] ensures reliable performance in these complex, multi-step syntheses.

Development of Covalent Enzyme Inhibitors

The primary thioamide group is a recognized 'warhead' for covalent inhibition, targeting active-site cysteine residues in enzymes [1]. The rigid cyclopropyl core, a known metabolic stabilizer [2], can be used to precisely position this warhead within a target protein's active site, potentially improving selectivity and potency over more flexible, linear inhibitors [2]. The high purity of the building block is critical for structure-activity relationship (SAR) studies.

Construction of Conformationally Restricted Peptidomimetics

The 1,1-disubstituted cyclopropane ring introduces significant conformational restriction, a key strategy in peptidomimetic design to improve target affinity and metabolic stability [1]. The orthogonal Boc and thioamide functionalities allow for sequential deprotection and functionalization, enabling the systematic construction of complex, rigidified peptide-like structures that can mimic bioactive conformations [2].

Diversification of Heterocyclic Libraries via Thioamide-Specific Reactions

The thioamide group serves as a versatile precursor to a wide array of heterocycles (e.g., thiazoles, thiadiazoles, thiazolines) via well-established condensation and cyclization reactions [1]. By using this single, densely functionalized building block, medicinal chemists can rapidly generate diverse compound libraries for high-throughput screening, accelerating the early stages of drug discovery [1].

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